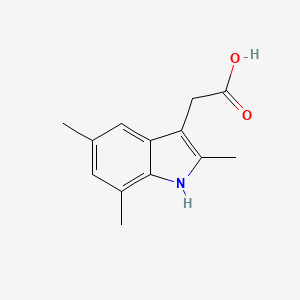

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology and Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as one of the most important structural subunits in the discovery of new drug candidates. This "privileged structure" is a cornerstone in medicinal chemistry, largely due to its widespread presence in a vast number of biologically active natural and synthetic products. Its significance is underscored by its role in essential biomolecules, such as the amino acid tryptophan, and in vital neuro-transmitters like serotonin.

The versatility of the indole nucleus allows for extensive chemical modification, enabling the synthesis of diverse derivatives with a wide spectrum of pharmacological activities. Researchers have successfully developed indole-based compounds targeting numerous diseases. These compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents, among other therapeutic applications. The ability of the indole scaffold to interact with various biological targets has cemented its role as a versatile and valuable pharmacophore in modern drug development.

Overview of (2,5,7-Trimethyl-1H-indol-3-yl)acetic acid as a Heterocyclic Compound

This compound is a heterocyclic compound belonging to the class of indole-3-acetic acid derivatives. drugbank.com Structurally, it is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone of the auxin class. drugbank.comontosight.ai The core of the molecule is the indole scaffold, which is substituted with methyl groups at the 2, 5, and 7 positions of the ring system. An acetic acid group is attached at the 3-position, which is a common feature for this class of compounds. drugbank.com

This compound is identified by the Chemical Abstracts Service (CAS) number 91957-25-4. pschemicals.comfluorochem.co.ukclearsynth.com As a member of the indole family, it is classified within the broader group of organoheterocyclic compounds. drugbank.com While it is commercially available from various chemical suppliers for research purposes, detailed peer-reviewed studies on its specific synthesis pathways and comprehensive characterization are not prominent in publicly accessible scientific literature. fluorochem.co.ukclearsynth.com

| Property | Value |

|---|---|

| IUPAC Name | This compound pschemicals.com |

| CAS Number | 91957-25-4 pschemicals.com |

| Chemical Formula | C13H15NO2 pschemicals.com |

| Compound Class | Indole-3-acetic acid derivative drugbank.com |

Current Research Landscape and Emerging Academic Interests Pertaining to this compound

The current research landscape for this compound specifically is limited. There is a notable absence of dedicated studies focusing on its synthesis, biological activity, or therapeutic potential in prominent scientific journals.

However, the broader class of substituted indole-3-acetic acid derivatives is an area of active investigation. Research in this field is diverse, exploring these compounds for various applications. For instance, studies have evaluated indole acetic acid derivatives as potential aldose reductase inhibitors, which could have implications for diabetic complications. nih.gov Other research has focused on their use as building blocks for creating more complex molecules with potential cytotoxic, antioxidant, and antimicrobial properties. nih.govresearchgate.net Furthermore, the parent compound, indole-3-acetic acid, continues to be a subject of interest for its role in plant biology and its potential to protect against inflammation and endothelial cell dysfunction. nih.govjabonline.in

While academic interest in uniquely substituted indoles is strong, this compound has not yet emerged as a specific focus of this interest. Its primary role appears to be as a research chemical or a building block, available for inclusion in broader screening libraries rather than being the subject of targeted investigation itself. Future research may yet uncover unique properties or applications for this specific trimethylated indole derivative.

Properties

IUPAC Name |

2-(2,5,7-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEPPNNQZQTJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378225 | |

| Record name | (2,5,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91957-25-4 | |

| Record name | (2,5,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,5,7 Trimethyl 1h Indol 3 Yl Acetic Acid

Established Synthetic Routes for (2,5,7-Trimethyl-1H-indol-3-yl)acetic acid and its Congeners

The construction of the this compound scaffold can be achieved through a combination of classical indole (B1671886) syntheses followed by the introduction of the acetic acid side chain. The Fischer indole synthesis and the Japp-Klingemann reaction are two of the most established methods for creating the substituted indole core.

A plausible and widely utilized approach for the synthesis of the requisite 2,5,7-trimethyl-1H-indole intermediate is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. researchgate.netnih.gov For the synthesis of 2,5,7-trimethyl-1H-indole, the reaction would proceed between 2,4-dimethylphenylhydrazine and acetone (B3395972), with the acetone providing the C2-methyl and the C3-position for subsequent functionalization.

The general mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. A rsc.orgrsc.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. researchgate.net The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. researchgate.net

Another classical approach to substituted indoles is the Japp-Klingemann reaction . This method is particularly useful for preparing indole-2-carboxylic acids, which can then be decarboxylated. The reaction involves the coupling of an aryl diazonium salt with a β-keto ester or a β-keto acid. google.com For the synthesis of a precursor to this compound, one could envision a pathway starting from a suitably substituted aniline (B41778) to form the diazonium salt, which would then react with a β-keto ester. Subsequent cyclization via Fischer indole synthesis of the resulting hydrazone would yield a substituted indole ester that could be further elaborated.

Once the 2,5,7-trimethyl-1H-indole core is obtained, the acetic acid side chain can be introduced at the C3 position through several established methods:

Alkylation with Haloacetates: Direct alkylation of the indole nitrogen with a protecting group, followed by reaction with an electrophile like ethyl bromoacetate (B1195939) at the C3 position in the presence of a base, and subsequent deprotection and hydrolysis of the ester.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position, yielding 2,5,7-trimethyl-1H-indole-3-carbaldehyde. This aldehyde can then be converted to the acetic acid derivative through various methods, such as the Wittig reaction with a suitable phosphorus ylide followed by oxidation, or conversion to the corresponding nitrile and subsequent hydrolysis.

Reaction with Ethyl Diazoacetate: Catalytic reaction of the indole with ethyl diazoacetate can lead to the formation of the ethyl ester of the target compound, which is then hydrolyzed.

| Method | Starting Material | Key Reagents | Intermediate | Final Step |

| Fischer Indole Synthesis | 2,4-Dimethylphenylhydrazine, Acetone | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | 2,5,7-Trimethyl-1H-indole | Introduction of acetic acid side chain |

| Alkylation | 2,5,7-Trimethyl-1H-indole | Ethyl bromoacetate, Base | Ethyl (2,5,7-trimethyl-1H-indol-3-yl)acetate | Hydrolysis |

| Vilsmeier-Haack | 2,5,7-Trimethyl-1H-indole | POCl₃, DMF | 2,5,7-Trimethyl-1H-indole-3-carbaldehyde | Conversion to acetic acid |

Novel Approaches in the Synthesis of this compound Analogues and Derivatives

Recent advancements in organic synthesis have provided novel methodologies for the construction and functionalization of indole derivatives, which can be applied to the synthesis of analogues of this compound.

Strategies for Modifying the Indole Core

Modification of the indole core allows for the exploration of structure-activity relationships. Site-selective functionalization of the indole C-H bonds is a powerful strategy. organic-chemistry.org For a 2,5,7-trimethyl-substituted indole, the remaining positions on the benzene (B151609) ring (C4 and C6) and the nitrogen atom are available for modification. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce a variety of substituents at these positions, provided a suitable halo-substituted indole precursor is used. Direct C-H activation and functionalization is an increasingly important and atom-economical approach to modify the indole nucleus without the need for pre-functionalized starting materials. organic-chemistry.org

Functionalization of the Acetic Acid Side Chain

The acetic acid side chain offers another point for structural diversification. The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and ketones, to generate a library of derivatives. For instance, coupling of the carboxylic acid with various amines or amino acids can produce a range of amide analogues. orgsyn.org The α-position of the acetic acid side chain can also be functionalized. A synthetic route involving the introduction of an α-substituent could proceed via enolate chemistry on a protected version of the indole-3-acetic acid. rsc.org

Manganese(III) Acetate-Mediated Oxidative Cyclization in Indole Acetic Acid Synthesis

Manganese(III) acetate (B1210297) is a versatile reagent for mediating oxidative free-radical reactions. nih.gov While its direct application in the primary synthesis of this compound from simple precursors is not well-documented, it can be employed in the synthesis of more complex indole-containing structures. For instance, manganese(III) acetate can initiate the oxidative cyclization of unsaturated β-dicarbonyl compounds, a strategy that could be adapted to construct fused-ring systems onto the indole core of a suitable precursor. d-nb.info It has also been used in the functionalization of pre-formed indole derivatives through oxidative free-radical reactions. researchgate.net

Chemo-Enzymatic Synthesis and Biotransformation Pathways of Indole Acetic Acid Derivatives

The integration of enzymatic methods into synthetic pathways offers a powerful approach for the stereoselective and regioselective synthesis of complex molecules under mild conditions. While specific chemo-enzymatic routes to this compound are not extensively reported, general principles can be applied.

Enzymes such as tryptophan synthase and its variants can be used to synthesize substituted tryptophans from substituted indoles. orgsyn.org These tryptophans can then be converted to the corresponding indole-3-acetic acid derivatives through enzymatic pathways. For example, a multi-enzyme system containing a tryptophan synthase, an L-amino acid oxidase, and a thiamine-diphosphate (ThDP)-dependent enzyme has been used to produce acyloin derivatives from various indole substrates. orgsyn.org

Biotransformation using microorganisms is another avenue for the synthesis and modification of indole derivatives. nih.gov Certain fungi and bacteria are known to metabolize indole and its derivatives, often through hydroxylation or other oxidative transformations. nih.gov While the direct biosynthesis of this compound is unlikely, microorganisms could be engineered or selected for their ability to perform specific transformations on a synthetic precursor. For example, a microorganism might be capable of hydroxylating one of the methyl groups, leading to a novel analogue.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of indoles and their derivatives is an area of growing importance. researchgate.net This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

For the synthesis of this compound, several green approaches can be considered:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic reactions, including the Fischer indole synthesis. google.combeilstein-journals.org

Use of green solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents can reduce the environmental impact of the synthesis. nih.gov

Catalysis: The use of reusable solid acid catalysts for the Fischer indole synthesis can simplify product purification and reduce waste. Nanocatalysts are also being explored for their high efficiency and recyclability in indole synthesis. researchgate.net

Mechanochemistry: Performing reactions in the solid state by ball milling can eliminate the need for solvents altogether, offering a highly sustainable synthetic route.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing C-H activation strategies for indole core modification to avoid the use of protecting groups and reduce waste. |

| Safer Solvents and Auxiliaries | Employing water or ionic liquids as solvents in the Fischer indole synthesis or subsequent functionalization steps. |

| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring biocatalytic routes that may utilize renewable starting materials. |

| Catalysis | Employing recyclable solid acid catalysts or nanocatalysts for the indole synthesis. |

Structural Characterization and Advanced Elucidation Studies of 2,5,7 Trimethyl 1h Indol 3 Yl Acetic Acid

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for confirming the identity and detailed structural features of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR, Raman) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical shifts, multiplicities (splitting patterns), and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity of atoms can be determined.

While specific experimental spectra for (2,5,7-trimethyl-1H-indol-3-yl)acetic acid are not publicly documented, a predicted spectrum can be constructed based on the known values for indole-3-acetic acid and the electronic effects of the methyl substituents. The three methyl groups at positions 2, 5, and 7, along with the acetic acid moiety at position 3, create a unique magnetic environment for each proton and carbon atom.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the substitution pattern on the indole (B1671886) ring. rsc.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, helping to elucidate the preferred conformation of the acetic acid side chain relative to the indole ring system. mdpi.com

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| NH -1 | ~8.0-8.2 | Broad Singlet |

| CH -4 | ~6.9-7.0 | Singlet |

| CH -6 | ~6.8-6.9 | Singlet |

| CH₂ -acetic | ~3.7-3.8 | Singlet |

| CH₃ -2 | ~2.4-2.5 | Singlet |

| CH₃ -5 | ~2.3-2.4 | Singlet |

| CH₃ -7 | ~2.3-2.4 | Singlet |

| COOH | ~10.0-12.0 | Broad Singlet |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~173-175 |

| C -2 | ~135-137 |

| C -3 | ~107-109 |

| C -3a | ~128-130 |

| C -4 | ~120-122 |

| C -5 | ~129-131 |

| C -6 | ~121-123 |

| C -7 | ~120-121 |

| C -7a | ~134-136 |

| C H₂-acetic | ~31-33 |

| C H₃-2 | ~12-14 |

| C H₃-5 | ~21-23 |

| C H₃-7 | ~16-18 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). researchgate.net This technique allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₃H₁₅NO₂. The theoretical exact mass of the neutral molecule is 217.1103 Da. In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the molecule would be observed as the protonated species [M+H]⁺. europa.eu

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Theoretical Exact Mass [M] | 217.11028 Da |

| Expected Ion [M+H]⁺ | C₁₃H₁₆NO₂⁺ |

| Calculated Exact Mass [M+H]⁺ | 218.11756 Da |

The experimental measurement of an m/z value within a narrow tolerance (e.g., ± 5 ppm) of 218.11756 would provide strong evidence to validate the molecular formula C₁₃H₁₅NO₂.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comnih.gov These two methods are complementary; a molecular vibration must result in a change in dipole moment to be IR active, whereas it must cause a change in polarizability to be Raman active. sedoptica.es

For this compound, the key functional groups are the indole N-H, the carboxylic acid O-H and C=O, aromatic C-H, and aliphatic C-H bonds. Analysis of the parent molecule, indole-3-acetic acid, provides a reliable basis for predicting the spectral features of its trimethylated derivative. nih.gov

Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** | Expected Intensity |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Indole N-H | Stretching | 3350-3450 | Medium, Sharp |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Medium-Strong |

| Carboxylic Acid C=O | Stretching | 1680-1720 | Very Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong |

The broad O-H stretch from the carboxylic acid is a hallmark feature, often spanning a wide range due to extensive hydrogen bonding. psu.edu The sharp N-H stretch is characteristic of the indole moiety. The very strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid group. The regions corresponding to C-H and C=C stretching further confirm the aromatic and aliphatic components of the structure.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the precise spatial coordinates of each atom.

As of this writing, a crystal structure for this compound has not been deposited in public crystallographic databases. A successful crystallographic analysis would yield crucial data, including:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.

Space group: The symmetry operations that define the crystal lattice.

Atomic coordinates: The precise position of every atom in the molecule.

Bond lengths and angles: Definitive geometric parameters of the molecular structure.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The data from an X-ray structure analysis would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This packing is governed by non-covalent intermolecular forces. Based on the molecular structure, the most significant interactions are expected to be hydrogen bonds.

It is highly probable that the carboxylic acid moieties would form strong, centrosymmetric dimers through O-H···O hydrogen bonds, a common and highly stable motif for carboxylic acids in the solid state. nih.gov Additionally, the indole N-H group can act as a hydrogen bond donor, potentially forming N-H···O bonds with the carbonyl oxygen of a neighboring molecule. These interactions would link the primary dimers into more extended one-, two-, or three-dimensional networks, significantly influencing the crystal's stability and physical properties. mdpi.com

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. wiley-vch.de Different polymorphs of the same compound have identical chemical compositions but differ in their crystal lattice structures. These structural differences can lead to variations in physical properties such as melting point, solubility, stability, and dissolution rate.

No studies on the polymorphism of this compound have been reported. A comprehensive polymorph screen would be a critical step in its solid-state characterization, particularly if the compound were being developed for pharmaceutical use. Such a study would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify any accessible polymorphic forms. Each unique form would then be characterized by techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its unique properties and thermodynamic stability relative to other forms.

Development and Validation of Analytical Methodologies for Purity and Identity

The establishment of robust and reliable analytical methodologies is fundamental for confirming the identity and assessing the purity of this compound. Validated analytical procedures ensure that the compound meets predetermined specifications for quality, consistency, and reliability. wjarr.com The development process focuses on creating methods that are specific, sensitive, and accurate for the intended purpose, followed by a rigorous validation process in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). researcher.lifejddtonline.info

The primary techniques employed for the analysis of indole derivatives like this compound include chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a principal tool for determining purity and quantifying the compound, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used for unequivocal structural elucidation and identity confirmation. nih.govresearchgate.net

Chromatographic Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the purity determination of indole-3-acetic acid and its derivatives due to its high resolution and sensitivity. nih.govresearchgate.net A typical method for this compound would involve a C18 column with a mobile phase consisting of an aqueous buffer (such as acetic acid or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is often performed using a UV detector, as the indole ring system possesses a strong chromophore, or a fluorescence detector for enhanced sensitivity. researchgate.netcsic.es

The method is validated to ensure its performance is suitable for its intended use. Validation encompasses several key parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the main compound in blank and placebo chromatograms. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established over a range of concentrations, with a correlation coefficient (r²) close to 0.999. researcher.life

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure standard is added to a sample matrix, and the recovery percentage is calculated. Acceptance criteria are typically within 98.0% to 102.0%. researcher.life

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being the key metric. A %RSD of less than 2% is generally considered acceptable. researcher.life

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. wjarr.com These are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researcher.life

The following tables summarize typical chromatographic conditions and validation parameters for an HPLC method developed for a compound like this compound.

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Acetic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Internal Standard | Indole-3-propionic acid (if applicable) researchgate.net |

Table 2: Summary of Method Validation Results

| Validation Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Specificity | No interference at the analyte's retention time | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 20-80 µg/mL | 20-80 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | Report value | 0.03 µg/mL |

| LOQ | Report value | 0.09 µg/mL |

| Robustness | %RSD ≤ 2.0% for minor changes | Complies |

Spectroscopic Identity Confirmation

To confirm the chemical structure and identity of this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetic acid side chain, the methyl group protons at positions 2, 5, and 7, and the N-H proton of the indole ring. su.edu.ye The chemical shifts, splitting patterns, and integration of these signals are used to confirm the connectivity of the atoms.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov For this compound (C₁₃H₁₅NO₂), the expected molecular weight is approximately 217.27 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, and C-H stretches of the aromatic and methyl groups. su.edu.ye

The collective data from these analytical methods provide a comprehensive profile for this compound, ensuring its identity is unequivocally confirmed and its purity is accurately determined.

Biological Activities and Mechanistic Studies of 2,5,7 Trimethyl 1h Indol 3 Yl Acetic Acid

Investigation of Anti-inflammatory Efficacy and Molecular Pathways

While the broader class of indole (B1671886) derivatives, such as indomethacin, are well-known for their anti-inflammatory properties, specific research into the efficacy and molecular pathways of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid is still emerging. Studies on the parent compound, indole-3-acetic acid (IAA), have shown that it can attenuate inflammatory responses. For instance, IAA significantly ameliorates the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.comnih.gov The mechanism often involves the mitigation of the nuclear translocation of nuclear factor kappa B (NF-κB) p65, a key regulator of the inflammatory response. mdpi.comnih.gov Furthermore, IAA has been observed to up-regulate heme oxygenase-1 (HO-1), which contributes to its anti-inflammatory effects. mdpi.comnih.gov Analogous studies on 2-(Sulfanylmethyl)indol-3-yl acetic acid derivatives have also predicted anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the inflammation process. researchgate.net However, dedicated studies are required to confirm if this compound operates through similar molecular pathways.

Assessment of Antimicrobial Properties of this compound and its Derivatives

The antimicrobial potential of indole-based compounds is an active area of research. Derivatives of the indole nucleus have been synthesized and evaluated for a wide range of antimicrobial activities.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, S. Typhimurium, E. coli, B. subtilis)

Various indole derivatives have demonstrated notable antibacterial activity. For example, a series of synthesized 1H-indole derivatives showed significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com In other studies, newly synthesized benzimidazole (B57391) derivatives containing an indole moiety were tested against Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi, with some compounds showing moderate to significant activity. iajps.com Schiff base triazoles derived from Indole-3-acetic acid have also been evaluated, with certain derivatives showing a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov While these findings highlight the potential of the indole scaffold, specific MIC and zone of inhibition data for this compound against these specific strains are not yet extensively documented.

Interactive Data Table: Antibacterial Activity of Selected Indole Derivatives (Note: Data represents various indole derivatives, not specifically this compound)

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

The antifungal properties of indole derivatives are also of significant interest, particularly against opportunistic pathogens like Candida albicans. Research into 1,2,4-triazole (B32235) derivatives has shown that many of these compounds exhibit excellent to moderate antifungal activity against C. albicans, with MIC values ranging from less than 0.063 to 32 μg/mL. ekb.eg Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown potent activity against C. albicans, with some demonstrating MIC values as low as 3.9 µg/mL. mdpi.com These studies underscore the promise of using the indole core to develop new antifungal agents.

Mechanistic Elucidation of Antimicrobial Action (e.g., MurB inhibition, CYP51 inhibition)

A key mechanism for the antifungal activity of many azole-based compounds, which can be combined with an indole scaffold, is the inhibition of the enzyme sterol 14α-demethylase (CYP51). nih.govnih.gov This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. nih.gov While this is a well-established mechanism for many antifungal drugs, specific studies confirming the inhibition of CYP51 or other enzymes like MurB by this compound are needed to elucidate its precise mode of action.

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. The parent compound, indole-3-acetic acid (IAA), has been shown to have a significant inhibitory effect on biofilm formation in Pseudomonas aeruginosa. nih.govresearchgate.net Studies on other indole derivatives, such as bis(indolyl)pyridines and 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, have also demonstrated good to excellent activity in inhibiting biofilm formation in S. aureus and E. coli. mdpi.comnih.gov These findings suggest that indole-containing molecules can interfere with the processes of bacterial adhesion and biofilm maturation.

Studies on Anticancer and Antiproliferative Activities of this compound Derivatives

The indole nucleus is a prominent scaffold in a variety of anticancer agents. Numerous studies have explored the antiproliferative activity of novel indole derivatives against various cancer cell lines. For instance, indole-aryl amide derivatives have been tested against a panel of tumor cells, with some compounds showing good activity and noteworthy selectivity towards malignant colon cell lines (HT29). nih.gov Other classes, such as nortopsentin analogues which are bis-indolyl alkaloids, have shown potent antiproliferative effects against the NCI's full panel of human tumor cell lines, with GI50 values reaching nanomolar levels for some derivatives. mdpi.com The mechanisms of action are varied, with some indole/1,2,4-triazole hybrids acting as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase. nih.gov While the general class of indole derivatives shows significant promise, specific data on the antiproliferative efficacy and cytotoxic profiles of this compound derivatives are required to fully understand their potential in this area.

Interactive Data Table: Antiproliferative Activity of Selected Indole Derivatives (Note: Data represents various indole derivatives, not specifically this compound)

Evaluation against Human Leukemia Cell Lines (e.g., K562)

There is a lack of specific data on the cytotoxic or antiproliferative effects of this compound against the human chronic myelogenous leukemia cell line, K562. However, studies on other indole derivatives have demonstrated activity against this cell line. For instance, a novel indole derivative containing a pyrazole (B372694) and 1,3,4-thiadiazole (B1197879) moiety, compound 10b , exhibited potent antiproliferative activity against K562 cells with an IC50 value of 10 nM. nih.gov This suggests that the indole scaffold can be a key pharmacophore for activity against leukemia cells. The substitution pattern on the indole ring is crucial for cytotoxic potency, and while the effect of the 2,5,7-trimethyl substitution is unknown, it is plausible that it could modulate the anticancer activity. Further research is needed to directly evaluate the efficacy of this compound against K562 and other leukemia cell lines.

Induction of Apoptosis in Cancer Cells

The induction of apoptosis is a key mechanism for many anticancer agents. While there is no direct evidence for this compound, its parent compound, indole-3-acetic acid (IAA), has been shown to induce apoptosis in cancer cells, particularly when combined with horseradish peroxidase (HRP). nih.gov This combination is thought to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov

Studies on other indole derivatives have further elucidated their pro-apoptotic mechanisms. For example, the aforementioned compound 10b was found to induce late-stage apoptosis in both A549 and K562 cells in a dose-dependent manner. nih.gov Flow cytometry analysis revealed a significant increase in the apoptotic cell population after treatment. nih.gov It is hypothesized that this compound may also induce apoptosis in cancer cells, potentially through pathways involving oxidative stress or by modulating key apoptotic regulators. However, experimental verification is required.

Activity against Skin and Lung Cancer Cell Lines (e.g., A431, H1299)

Specific data on the activity of this compound against the human epidermoid carcinoma cell line A431 and the non-small cell lung cancer cell line H1299 is not available. However, research on other indole-3-acetic acid derivatives provides some insights. For instance, methyl-3-indolylacetate (MIA) has been shown to inhibit the invasion of cancer cells by targeting the MEK1/2-ERK1/2 signaling pathway. aacrjournals.org Another study on nortopsentin analogues, which contain an indole moiety, demonstrated antiproliferative activity against a panel of human tumor cell lines. nih.gov

One particular indole derivative, 10b , showed significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 12.0 nM. nih.gov This compound was also shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in A549 cells. nih.gov These findings suggest that the indole scaffold is a promising template for developing drugs against lung cancer. The specific effects of the 2,5,7-trimethyl substitution pattern on the activity against A431 and H1299 cells remain to be determined.

Exploration of Other Potential Biological Activities (e.g., anti-diabetic potential based on related indole acetic acid derivatives)

Beyond its potential as an anticancer agent, the indole-3-acetic acid scaffold is associated with a range of other biological activities. A notable area of investigation is the anti-diabetic potential of indole derivatives. nih.gov Numerous studies have shown that these compounds can target key enzymes involved in glucose metabolism.

For example, a series of indole-3-acetamides were synthesized and evaluated for their α-amylase inhibitory activity. nih.gov Many of these derivatives displayed good to moderate inhibition, with IC50 values in the micromolar range, comparable to the standard drug acarbose. nih.gov The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the indole ring and the acetamide (B32628) side chain significantly influence the inhibitory activity. nih.gov This suggests that this compound could potentially exhibit anti-diabetic properties, although this requires experimental validation.

| Compound | Substitution Pattern | IC50 (µM) |

|---|---|---|

| Derivative 1 | N-(p-tolyl) | 2.84 ± 0.1 |

| Derivative 6 | N-(4-ethylphenyl) | 1.52 ± 0.15 |

| Derivative 11 | N-(4-methoxyphenyl) | 1.31 ± 0.09 |

| Derivative 15 | N-(4-chlorophenyl) | 1.09 ± 0.11 |

| Acarbose (Standard) | - | 0.92 ± 0.4 |

Elucidation of Mechanism of Action and Biological Target Interactions

Understanding the mechanism of action and identifying the biological targets of a compound are crucial for its development as a therapeutic agent. For indole-3-acetic acid and its derivatives, several mechanisms have been proposed, primarily in the context of their anticancer effects.

Biochemical Assays for Target Identification and Validation

While specific targets for this compound have not been identified, studies on related compounds suggest several potential avenues for investigation. Biochemical assays are instrumental in identifying and validating these targets. For instance, enzyme inhibition assays, such as those used to assess the α-amylase inhibitory activity of indole-3-acetamides, can pinpoint specific molecular targets. nih.gov

In the context of cancer, indole derivatives have been shown to target various proteins involved in cell proliferation and survival. nih.gov These include:

Kinases: Many indole derivatives act as inhibitors of protein kinases, which are often dysregulated in cancer. Assays measuring kinase activity in the presence of the compound can validate this interaction.

Tubulin: Some indole compounds interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis. Tubulin polymerization assays can be used to investigate this mechanism.

Topoisomerases: These enzymes are crucial for DNA replication and are common targets for chemotherapy. Assays measuring the relaxation of supercoiled DNA can determine if a compound inhibits topoisomerase activity.

Molecular docking studies, which predict the binding orientation of a small molecule to its protein target, can also provide valuable insights for target identification and guide further experimental validation. nih.gov

Cellular Pathway Modulation Studies

Cellular pathway analysis helps to understand the broader biological effects of a compound. For indole-3-acetic acid derivatives, a primary focus has been on pathways related to apoptosis and cell cycle regulation.

The parent compound, IAA, is known to induce apoptosis through the generation of ROS, which can activate stress-activated protein kinase pathways, such as the p38 MAPK and JNK pathways. wikipedia.org This can lead to the activation of caspases, the executioners of apoptosis. wikipedia.org

Studies on other anticancer indole derivatives have revealed their ability to modulate key signaling pathways, including:

PI3K/Akt/mTOR pathway: This pathway is critical for cell survival and proliferation and is often hyperactivated in cancer. mdpi.com

NF-κB pathway: This pathway is involved in inflammation and cell survival.

MAPK pathway: As mentioned, this pathway is involved in the response to cellular stress and can trigger apoptosis. aacrjournals.org

Techniques such as Western blotting, to measure the levels of key proteins in these pathways, and flow cytometry, to analyze the cell cycle and apoptosis, are essential tools in these studies. nih.gov While the specific pathways modulated by this compound are unknown, it is likely to interact with one or more of these fundamental cellular signaling networks.

Structure Activity Relationship Sar Studies of 2,5,7 Trimethyl 1h Indol 3 Yl Acetic Acid Derivatives

Influence of Methyl Group Positions on Biological Activity

In the context of auxin-like activity, substitutions on the indole (B1671886) ring can modulate the molecule's ability to fit into the auxin-binding pocket of receptors like Transport Inhibitor Response 1 (TIR1). Research on various alkyl-substituted indole-3-acetic acids (IAAs) has demonstrated that the position and size of the alkyl group are pivotal. For instance, a methyl group at the 2-position, as seen in 2-methylindole-3-acetic acid, can influence the conformational flexibility of the acetic acid side chain, potentially altering its interaction with the receptor. While specific data on the combined effect of methyl groups at the 2, 5, and 7 positions are limited, general principles suggest that these substitutions would increase the lipophilicity of the molecule, which could enhance membrane permeability. However, the increased steric bulk could also hinder optimal binding to certain biological targets.

From an anticancer perspective, the substitution pattern on the indole nucleus is known to be a key factor in determining the antiproliferative activity of indole derivatives. The methyl groups can influence the molecule's ability to interact with various cellular targets, such as tubulin or specific kinases. The electron-donating nature of the methyl groups can also affect the reactivity of the indole ring and its susceptibility to metabolic enzymes, thereby influencing the compound's pharmacokinetic profile.

A hypothetical comparison of the activity of different methylated indole-3-acetic acid derivatives could be summarized as follows, based on general SAR principles for auxin and anticancer activities:

| Compound | Substitution Pattern | Expected Impact on Auxin Activity | Expected Impact on Anticancer Activity |

| Indole-3-acetic acid | Unsubstituted | High | Moderate |

| 2-Methyl-1H-indol-3-yl)acetic acid | Single methyl group at C2 | Moderate to High | Varies with cell line |

| 5-Methyl-1H-indol-3-yl)acetic acid | Single methyl group at C5 | High | Varies with cell line |

| 7-Methyl-1H-indol-3-yl)acetic acid | Single methyl group at C7 | High | Varies with cell line |

| (2,5,7-Trimethyl-1H-indol-3-yl)acetic acid | Trimethylated at C2, C5, C7 | Potentially altered due to steric hindrance and increased lipophilicity | Potentially enhanced due to increased lipophilicity, but target-dependent |

This table is illustrative and based on general principles of indole SAR; specific experimental data for direct comparison may vary.

Role of the Acetic Acid Moiety in Biological Recognition and Activity

The acetic acid side chain at the 3-position of the indole ring is a fundamental pharmacophoric feature for the biological activity of indole-3-acetic acid and its derivatives. wikipedia.org This moiety is crucial for the molecule's ability to mimic the natural hormone auxin and to interact with various biological targets. wikipedia.org

The carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge is often essential for forming key ionic interactions or hydrogen bonds with specific amino acid residues in the binding sites of target proteins, such as auxin receptors or enzymes. nih.gov The distance and orientation of this carboxylate group relative to the indole ring are critical for proper biological recognition.

Modifications to the acetic acid moiety can have profound effects on activity. For example:

Esterification: Conversion of the carboxylic acid to an ester, such as a methyl ester, generally results in an inactive form of the molecule. nih.gov However, these esters can act as prodrugs, being hydrolyzed in vivo by esterases to release the active carboxylic acid. nih.gov This strategy can be used to improve the bioavailability of the parent compound.

Amide Formation: Similar to esterification, converting the carboxylic acid to an amide can also modulate the compound's activity. The resulting indole-3-acetamides may exhibit their own biological properties or serve as precursors to the active acid form.

Chain Length Modification: Altering the length of the alkyl chain connecting the carboxyl group to the indole ring can significantly impact activity. For instance, indole-3-propionic acid and indole-3-butyric acid, which have longer side chains, often exhibit different biological activities compared to IAA. frontiersin.org The two-carbon spacer of the acetic acid moiety appears to be optimal for many auxin-related activities.

The essential role of the acetic acid side chain is evident in its direct interaction with the active sites of target proteins, anchoring the molecule in a specific orientation that allows the indole ring to engage in other favorable interactions, such as hydrophobic or π-stacking interactions.

Impact of Nitrogen Atom Methylation on Antiproliferative Activities

Methylation of the nitrogen atom at position 1 (N1) of the indole ring is a common chemical modification that can significantly alter the biological properties of indole derivatives, including their antiproliferative activities. This modification introduces several changes to the molecule's physicochemical characteristics.

Firstly, N-methylation removes the hydrogen bond donor capability of the indole nitrogen. This can be critical if this N-H group is involved in a key hydrogen bonding interaction with the biological target. Conversely, if this interaction is not crucial, or if the N-H group is involved in unfavorable interactions, its removal through methylation could enhance binding affinity.

Secondly, the addition of a methyl group at the N1 position increases the lipophilicity of the compound. This can lead to improved cell membrane permeability and potentially higher intracellular concentrations, which could enhance antiproliferative effects. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

A hypothetical SAR table illustrating the potential effect of N-methylation on the antiproliferative activity of an indole-3-acetic acid derivative is presented below:

| Compound | Modification | Potential Effect on Antiproliferative Activity | Rationale |

| This compound | N-H (unsubstituted) | Baseline activity | Potential for hydrogen bond donation at N1. |

| (1,2,5,7-Tetramethyl-1H-indol-3-yl)acetic acid | N-CH3 (methylated) | Potentially increased or decreased activity | Loss of H-bond donor, increased lipophilicity, altered conformation. |

The actual effect would need to be determined experimentally for each specific biological target and cell line.

Systematic Modifications and Their Effect on Potency and Selectivity

Systematic modification of the this compound scaffold is a key strategy in medicinal chemistry to optimize its potency and selectivity towards a specific biological target. This involves making a series of related compounds where one part of the molecule is changed at a time, and the resulting effect on biological activity is measured.

Key areas for systematic modification include:

The Indole Ring: Introduction of different substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at available positions on the benzene (B151609) portion of the indole ring can modulate electronic properties and create new interactions with the target. For example, introducing an electron-withdrawing group like a halogen at the 5-position has been shown in some indole series to enhance anticancer activity.

The Acetic Acid Side Chain: As discussed previously, modifications such as esterification, amidation, or changing the chain length can significantly impact potency and pharmacokinetics. Creating a library of different esters or amides can help in identifying prodrug candidates with improved properties.

The Methyl Groups: While the core compound is trimethylated, replacing one or more of these methyl groups with other alkyl groups (e.g., ethyl, propyl) or functional groups could fine-tune the steric and electronic properties of the molecule. This could lead to improved binding affinity and selectivity for the target.

The goal of these systematic modifications is to build a comprehensive SAR profile. This profile helps in understanding which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, and metabolic stability. For instance, if a particular modification leads to a significant increase in activity against a cancer cell line but not against normal cells, it would indicate an improvement in selectivity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools. researchgate.net These computational methods use the structural information of a series of active compounds to develop a model that predicts the biological activity of new, untested molecules.

A pharmacophore model for this compound derivatives would define the essential three-dimensional arrangement of chemical features required for biological activity. Based on the general understanding of auxin-like molecules, a typical pharmacophore for this class of compounds would likely include:

A hydrophobic feature corresponding to the indole ring system.

A hydrogen bond acceptor feature, represented by the carboxylate oxygen of the acetic acid moiety.

An anionic feature, also associated with the ionized carboxylate group.

Specific spatial relationships between these features.

The trimethyl substitution pattern would contribute to the definition of excluded volumes in the pharmacophore model, representing regions where steric bulk is either tolerated or detrimental to activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net For this compound derivatives, a QSAR model could be developed by calculating various molecular descriptors for a set of analogues and correlating them with their measured antiproliferative or auxin-like activities. Relevant descriptors might include:

Lipophilicity (logP): To quantify the effect of substituents on the compound's solubility and membrane permeability.

Electronic parameters (e.g., Hammett constants): To describe the electron-donating or -withdrawing nature of substituents.

Steric parameters (e.g., Taft steric parameters, molar refractivity): To model the size and shape of the molecules.

Topological indices: To represent the connectivity and branching of the molecular structure.

Once a statistically valid QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

Applications of 2,5,7 Trimethyl 1h Indol 3 Yl Acetic Acid in Chemical Biology Research

Development of Indole-Based Scaffolds for Bioactive Compound Discovery

The indole (B1671886) scaffold is a fundamental building block in the synthesis of a vast array of bioactive compounds. nih.govjk-sci.com Medicinal chemists frequently utilize the indole nucleus to design and synthesize novel therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. derpharmachemica.comresearchgate.netnih.gov The versatility of the indole ring allows for modifications at various positions to modulate the biological and physicochemical properties of the resulting compounds.

While numerous studies report the synthesis and biological evaluation of various indole-3-acetic acid derivatives, there is a conspicuous absence of research focused on (2,5,7-trimethyl-1H-indol-3-yl)acetic acid in the context of developing indole-based scaffolds for bioactive compound discovery. The influence of the specific trimethylation at the 2, 5, and 7 positions on the potential bioactivity of the parent IAA molecule has not been documented in the accessible scientific literature.

Contribution to Understanding Indole Metabolism and its Biological Implications

The metabolism of indole-3-acetic acid is a critical area of study, particularly in plant biology where it functions as the primary auxin, a class of plant hormones. In microorganisms and animals, indole and its derivatives, produced from tryptophan metabolism, play significant roles in signaling and gut microbiota-host interactions. chemicalbook.com

However, there is no specific information available regarding the metabolism of this compound or its contribution to the understanding of indole metabolism. Research on IAA metabolism has identified various catabolic pathways and the formation of different conjugates, but these studies have not investigated the metabolic fate of this particular trimethylated derivative. mdpi.com The presence and position of the methyl groups on the indole ring would likely influence its recognition by metabolic enzymes and its subsequent breakdown or conjugation, but without experimental data, any discussion remains speculative.

Emerging Research Areas and Future Perspectives for 2,5,7 Trimethyl 1h Indol 3 Yl Acetic Acid

Integration of Advanced Omics Technologies in Mechanistic Studies

To move beyond preliminary activity screenings and understand how (2,5,7-trimethyl-1H-indol-3-yl)acetic acid functions at a systemic level, the integration of advanced "omics" technologies is essential. These high-throughput approaches can provide a holistic view of the molecular changes induced by the compound within a biological system, offering deep mechanistic insights. nih.gov While specific omics studies on this compound are yet to be published, the framework for such investigations is well-established from research on IAA and other indole (B1671886) derivatives. nih.govmdpi.com

Future research could apply a multi-omics approach to systematically map the compound's biological footprint.

Genomics and Epigenomics: Investigating how the compound might influence DNA topology, methylation patterns, or histone modifications. Studies have shown that IAA itself can interact with DNA and alter its supercoiling state, thereby influencing gene expression. mdpi.com Similar studies would clarify whether the trimethylated derivative shares this capability or has unique interactions.

Transcriptomics: Utilizing RNA-sequencing to identify which genes are up- or down-regulated in cells or tissues upon exposure to the compound. This can reveal the signaling pathways being modulated, such as those related to inflammation, cell proliferation, or oxidative stress, which have been linked to other indole compounds. nih.govnih.gov

Proteomics: Employing mass spectrometry-based techniques to quantify changes in the entire proteome. This can identify specific protein targets or downstream effectors of the compound, helping to pinpoint its mechanism of action.

Metabolomics: Analyzing the global metabolic profile to understand how the compound alters cellular metabolism. This is crucial for identifying off-target effects and understanding the complete physiological response.

| Omics Technology | Objective | Potential Insights | Example from Related Compounds |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Identify differentially expressed genes in response to the compound. | Elucidation of modulated signaling pathways (e.g., IL-17, AGE-RAGE). nih.gov | IAA was found to modulate genes involved in nitrogen fixation and energy metabolism in bacteria. mdpi.com |

| Proteomics (Mass Spectrometry) | Quantify global protein expression changes and identify direct binding partners. | Discovery of novel protein targets and downstream cellular effects. | Proteomic studies have identified key proteins involved in cancer progression that are targeted by indole derivatives. nih.gov |

| Metabolomics (NMR, LC-MS) | Profile changes in small-molecule metabolites following treatment. | Understanding of systemic effects on cellular metabolism and energy pathways. | Metabolic profiling has been used to understand the impact of gut microbe-derived indole compounds on host physiology. |

| Epigenomics (ChIP-Seq, Bisulfite-Seq) | Analyze effects on DNA methylation and histone modifications. | Revealing gene regulatory mechanisms beyond direct transcription factor modulation. | Integration of RNA-seq with DNA methylation data has revealed aberrantly regulated genes in diseases like cancer. nih.gov |

High-Throughput Screening Methodologies for Identifying Novel Activities

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activities of thousands of chemicals. nih.gov By incorporating this compound into large-scale screening libraries, researchers can uncover novel therapeutic applications beyond its presumed role as a plant growth regulator analog. HTS can be broadly categorized into target-based and phenotypic screening.

Target-Based Screening: This approach involves testing the compound against a specific, purified biological target, such as an enzyme or receptor. For instance, given that various indole derivatives inhibit enzymes like histone deacetylases (HDACs), kinases, or DNA topoisomerases, this compound could be screened against panels of these enzymes to identify potential inhibitory activity. nih.govmdpi.com

Phenotypic Screening: In this method, the compound is tested on whole cells or organisms to observe a specific change in phenotype (e.g., cancer cell death, inhibition of bacterial growth, reduction in inflammatory response). mdpi.com This approach is advantageous as it does not require prior knowledge of the molecular target and can identify compounds that work through novel mechanisms. mdpi.com For example, screening the compound against a panel of cancer cell lines or pathogenic bacteria could reveal unexpected antiproliferative or antimicrobial properties. frontiersin.org

The development of automated, miniaturized HTS platforms using technologies like acoustic dispensing allows for the synthesis and screening of compound libraries on a nanoscale, accelerating the discovery process while minimizing waste. nih.gov

| Screening Type | Methodology | Potential Application for this compound | Example Assay |

|---|---|---|---|

| Target-Based | Biochemical assays using purified proteins. | Screening for inhibition of cancer-related enzymes. | Kinase inhibition assays (e.g., against EGFR, BRAFV600E, VEGFR-2). mdpi.com |

| Phenotypic | Cell-based assays measuring a cellular response. | Identifying cytotoxic effects against various cancer cell lines. | Anti-proliferation assays (e.g., MTT, CellTiter-Glo) on a panel of human cancer cells. nih.gov |

| Phenotypic | Whole-organism assays. | Discovering antimicrobial or antifungal activity. | Broth microdilution assays to determine Minimum Inhibitory Concentration (MIC) against pathogenic bacteria or fungi. researchgate.net |

| Target-Based | Enzyme activity assays. | Screening for inhibition of enzymes involved in neurodegeneration. | Acetylcholinesterase (AChE) inhibition assays. rsc.org |

Rational Design of Next-Generation Indole-Based Biologically Active Compounds

The indole scaffold is a versatile template for the rational design of new therapeutic agents. nih.govresearchgate.net The structure of this compound itself can serve as a starting point or "lead compound" for creating next-generation molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are central to this process. mdpi.com

The design process typically involves:

Scaffold Hopping and Modification: Using the this compound structure as a base, medicinal chemists can synthesize a library of new analogs by altering the substituents on the indole ring or modifying the acetic acid side chain. For example, the carboxylic acid could be converted to an amide, ester, or hydroxamic acid to explore different interactions with biological targets. nih.gov

Structure-Based Drug Design: If a specific protein target is identified through screening, its 3D structure can be used to guide the design of more potent inhibitors. Molecular docking simulations can predict how modifications to the lead compound will affect its binding affinity and orientation within the target's active site. nih.gov

Fragment-Based Drug Design: Alternatively, the trimethyl-indole core could be used as a fragment to be combined with other chemical moieties known to interact with a target of interest, thereby building a novel and potent molecule.

This rational design approach has been successfully used to develop numerous indole-based compounds targeting a wide range of diseases, including cancer and neurological disorders. nih.govmdpi.com

| Design Strategy | Description | Example Application |

|---|---|---|

| Lead Optimization | Systematic modification of a known active compound (the "lead") to improve its properties. | Modifying the acetic acid side chain of this compound to enhance cell permeability or target binding. |

| Structure-Based Design | Utilizing the 3D structure of a biological target to design complementary molecules. | Docking analogs of this compound into the active site of a target kinase to guide the synthesis of more potent inhibitors. nih.gov |

| Privileged Scaffold Diversification | Using the indole core, known to bind to many receptor types, to create libraries of compounds for diverse biological targets. | Synthesizing a series of derivatives with varied substituents at positions 1, 4, and 6 of the this compound backbone to screen for new activities. |

Future Directions in Multidisciplinary Research Collaborations

Maximizing the scientific and therapeutic potential of this compound and its future derivatives will require robust, multidisciplinary collaborations. The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from diverse fields.

Future research directions will likely be driven by collaborations between:

Synthetic and Medicinal Chemists: To design and create novel, optimized analogs of the lead compound.

Cell and Molecular Biologists: To perform detailed mechanistic studies, validate targets identified through HTS, and characterize the physiological effects of the compounds in relevant biological models.

Computational Biologists and Bioinformaticians: To analyze large omics datasets, perform molecular modeling and docking simulations, and guide the rational design process.

Pharmacologists and Toxicologists: To evaluate the in vivo efficacy and safety profiles of promising lead compounds in preclinical models.

Agricultural Scientists: To explore the potential of the compound and its derivatives as novel plant growth regulators or agents that enhance plant resistance to stress, building upon the known functions of IAA. frontiersin.org

By fostering such collaborative environments, the research community can accelerate the journey from initial discovery to a comprehensive understanding of the compound's biological role and potential applications, whether in medicine or agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.